molecular formula C8H7N B084093 4-Ethynylaniline CAS No. 14235-81-5

4-Ethynylaniline

Cat. No.: B084093
CAS No.: 14235-81-5
M. Wt: 117.15 g/mol
InChI Key: JXYITCJMBRETQX-UHFFFAOYSA-N
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Description

4-Ethynylaniline, also known as 1-amino-4-ethynylbenzene, is an organic compound with the molecular formula C₈H₇N. It is a terminal alkyne, characterized by the presence of an ethynyl group (-C≡CH) attached to the benzene ring at the para position relative to the amino group (-NH₂).

Mechanism of Action

Target of Action

4-Ethynylaniline, also known as p-ethynylaniline, is a terminal alkyne It is known to participate in click chemistry reactions , which are widely used in drug discovery and development for the creation of large, diverse compound libraries.

Mode of Action

The mode of action of this compound involves its interaction with various molecules through click chemistry reactions . Click chemistry is a type of chemical reaction that generates substances quickly and reliably by joining small units together. This is analogous to the way nature synthesizes chemical compounds. The reactions are modular, wide in scope, give very high yields, and generate only inoffensive byproducts that can be removed by non-chromatographic methods .

Biochemical Pathways

It has been used in the synthesis of various compounds, indicating its involvement in multiple biochemical pathways .

Result of Action

It has been used in the synthesis of various compounds, indicating its potential to influence molecular and cellular processes .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its photocatalytic reaction on silver nanoparticles (Ag NPs) in a liquid environment has been studied . This suggests that the compound’s action, efficacy, and stability can be influenced by factors such as the presence of other compounds, light conditions, and the physical and chemical properties of the environment.

Biochemical Analysis

Biochemical Properties

4-Ethynylaniline contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups . This property allows this compound to interact with various enzymes, proteins, and other biomolecules in biochemical reactions.

Molecular Mechanism

The molecular mechanism of action of this compound is primarily through its ability to undergo CuAAc with molecules containing Azide groups . This can lead to changes in gene expression, enzyme inhibition or activation, and other molecular-level effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Ethynylaniline can be synthesized through several methods. One common approach involves the reaction of 4-bromoaniline with acetylene gas in the presence of a palladium catalyst. The reaction typically proceeds under mild conditions, with the palladium catalyst facilitating the coupling of the ethynyl group to the benzene ring .

Another method involves the use of 2-methyl-3-butyn-2-ol (MEBYNOL) as a precursor. This compound undergoes a series of reactions, including deprotection and coupling, to yield this compound .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The choice of catalyst and reaction conditions is crucial to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-Ethynylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Ethynylaniline has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 3-Ethynylaniline
  • 1-Ethynyl-4-nitrobenzene
  • 4-Ethynylanisole
  • 4-Ethynyl-N,N-dimethylaniline
  • 2-Ethynylaniline
  • 4-Ethynyltoluene

Comparison: 4-Ethynylaniline is unique due to the presence of both the ethynyl and amino groups at the para position on the benzene ring. This structural arrangement imparts distinct chemical properties, making it more reactive in certain types of reactions compared to its isomers and analogs. For instance, the para position of the amino group relative to the ethynyl group enhances its ability to participate in electrophilic substitution reactions .

Properties

IUPAC Name

4-ethynylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N/c1-2-7-3-5-8(9)6-4-7/h1,3-6H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXYITCJMBRETQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90396040
Record name 4-Ethynylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90396040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14235-81-5
Record name 4-Ethynylaniline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14235-81-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Ethynylaniline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Ethynylaniline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 4-Ethynylaniline?

A1: The molecular formula of this compound is C8H7N, and its molecular weight is 117.15 g/mol.

Q2: How can this compound be spectroscopically characterized?

A2: this compound can be characterized using various spectroscopic techniques, including:

  • Infrared (IR) Spectroscopy: Reveals the presence of characteristic functional groups such as the acetylene (C≡C) stretch and the amine (N-H) stretch. [, , , ]
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the hydrogen (1H NMR) and carbon (13C NMR) environments within the molecule, confirming its structure. [, , , ]
  • UV-Vis Spectroscopy: Shows the absorption characteristics of the molecule, which can be indicative of its electronic structure and conjugation. [, , , , ]

Q3: What are some applications of this compound in material science?

A3: this compound serves as a key precursor in synthesizing various functional materials:

  • Conjugated Polymers: Polymerization of this compound yields poly(this compound), a conjugated polymer with potential applications in organic electronics due to its photoluminescent properties and electronic conductivity. [, , ]
  • Crosslinked Polymers: It can be used to introduce crosslinks into polyphenylacetylene networks, modifying their mechanical and electrochemical properties. []
  • Functionalized Surfaces: this compound can be grafted onto surfaces like silicon, enabling further modification and the creation of functional interfaces. []

Q4: How does the position of the ethynyl group affect the reactivity of this compound in surface modifications?

A4: Research shows that the position of the ethynyl group relative to the amine group significantly influences its reactivity with silicon surfaces. While the para- and ortho- isomers primarily react through the acetylene group, forming Si-C bonds, the meta- isomer prefers nucleophilic attack via the amine group, leading to Si-N bond formation. []

Q5: How does this compound participate in plasmon-driven catalytic reactions?

A5: Studies have shown that this compound can undergo catalytic coupling reactions on the surface of silver nanoparticles when irradiated with light. This phenomenon, driven by surface plasmon resonance, leads to the formation of p,p′-diynylazobenzene. [, ]

Q6: How do different substituents on the aromatic ring influence the polymerization of this compound derivatives?

A6: The polymerization of this compound derivatives is significantly affected by the electronic nature of substituents on the aromatic ring. Electron-donating groups generally enhance polymerization efficiency, while electron-withdrawing groups can hinder it. [, , ]

Q7: How has computational chemistry been employed to study reactions involving this compound?

A7: Density functional theory (DFT) calculations have been used to investigate the mechanism of azobenzene formation from this compound in the presence of dicobalt octacarbonyl. These calculations provide insights into the energetics and transition states involved in the reaction pathway. []

Q8: How do structural modifications of this compound impact the biological activity of its gold(I) complexes?

A8: Research on gold(I) complexes of this compound reveals that the nature of the phosphane ligand significantly influences the complex's cytotoxicity against tumor cells. Factors like the phosphane's size, rigidity, and electronic properties play a role in determining the complex's efficacy and selectivity. [, ]

Q9: What analytical techniques are commonly used to characterize and study this compound and its derivatives?

A9: Apart from the aforementioned spectroscopic methods (IR, NMR, UV-Vis), other analytical techniques are employed:

  • Electrochemical Methods: Cyclic voltammetry (CV) is used to study the electrochemical behavior of this compound and its polymers. [, ]
  • Mass Spectrometry (MS): This technique is crucial for determining molecular weight and identifying reaction products, especially in complex mixtures. [, , , ]
  • Chromatographic Methods: Gas chromatography (GC) and high-performance liquid chromatography (HPLC) can be employed to separate and quantify this compound and its derivatives in mixtures. [, ]

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